

Spectroscopic Profile of 3-Iodoanisole: A Technical Guide

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Compound of Interest

Compound Name: 3-Iodoanisole

Cat. No.: B135260

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Introduction

3-Iodoanisole is an important aromatic organic compound widely utilized as a building block in the synthesis of pharmaceuticals and other complex organic molecules. A thorough understanding of its spectroscopic characteristics is essential for researchers, scientists, and professionals in drug development for quality control, reaction monitoring, and structural confirmation. This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **3-iodoanisole**, including detailed experimental protocols and a visual representation of the spectroscopic analysis workflow.

Spectroscopic Data

The following sections present the key spectroscopic data for **3-iodoanisole** in a structured format to facilitate easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum of **3-iodoanisole** reveals five distinct signals, corresponding to the aromatic protons and the methoxy group protons.

Chemical Shift (δ) ppm	Multiplicity	Number of Protons	Assignment
7.28	d	1H	Ar-H
7.26	d	1H	Ar-H
7.00	t	1H	Ar-H
6.87	dd	1H	Ar-H
3.78	s	3H	-OCH ₃

Data is based on a predicted spectrum.[\[1\]](#)

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides information on the different carbon environments within the **3-iodoanisole** molecule.

Chemical Shift (δ) ppm	Carbon Atom
159.8	C-O
131.2	Ar-C
129.8	Ar-C
122.9	Ar-C
114.8	Ar-C
94.2	C-I
55.2	-OCH ₃

Note: This is a representative dataset and actual values may vary slightly based on experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Key IR Absorption Bands

Wavenumber (cm ⁻¹)	Bond Vibration	Functional Group
3050-2950	C-H stretch	Aromatic & Alkyl
1580-1450	C=C stretch	Aromatic ring
1280-1240	C-O stretch	Aryl ether
1040-1020	C-O stretch	Aryl ether
850-750	C-H bend	Aromatic (out-of-plane)
~530	C-I stretch	Iodo group

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

Electron Ionization Mass Spectrum (EI-MS) Data

m/z	Relative Intensity (%)	Assignment
234	100	[M] ⁺ (Molecular ion)
107	55	[M - I] ⁺
92	40	[M - I - CH ₃] ⁺
77	60	[C ₆ H ₅] ⁺
63	35	[C ₅ H ₃] ⁺

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy

Sample Preparation: A sample of **3-iodoanisole** (approximately 10-20 mg) is dissolved in 0.5-0.7 mL of a deuterated solvent, typically deuterated chloroform (CDCl_3), in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).

^1H NMR Spectroscopy Protocol: A proton NMR spectrum is typically acquired on a 400 MHz or 500 MHz spectrometer. Standard acquisition parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans (typically 16 or 32) are co-added to ensure a good signal-to-noise ratio.

^{13}C NMR Spectroscopy Protocol: A carbon-13 NMR spectrum is acquired on the same spectrometer, typically operating at 100 MHz or 125 MHz. Due to the low natural abundance of ^{13}C , a larger number of scans (often 1024 or more) and a longer relaxation delay (2-5 seconds) are required. Proton decoupling is employed to simplify the spectrum to single lines for each unique carbon atom.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol: A small drop of neat **3-iodoanisole** is placed directly onto the diamond or germanium crystal of an ATR accessory. A background spectrum of the clean, empty crystal is recorded first. The sample spectrum is then acquired by pressing the sample firmly against the crystal to ensure good contact. The spectrum is typically recorded over the range of $4000\text{-}400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . An accumulation of 16 or 32 scans is common. After analysis, the crystal is cleaned with a suitable solvent, such as isopropanol or acetone.

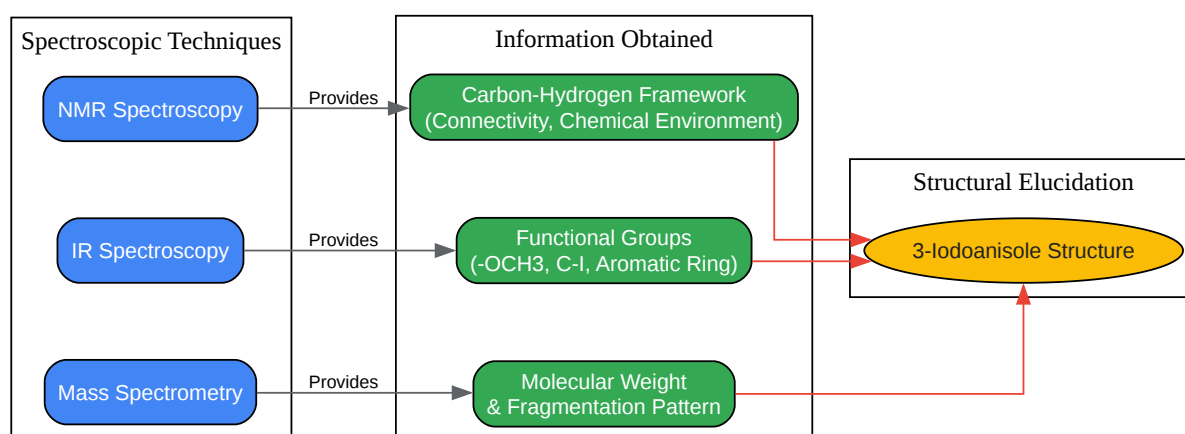
Mass Spectrometry

Electron Ionization (EI)-GC-MS Protocol: A dilute solution of **3-iodoanisole** in a volatile solvent (e.g., dichloromethane or ethyl acetate) is injected into a gas chromatograph (GC) coupled to a mass spectrometer (MS). The GC is equipped with a capillary column (e.g., a nonpolar DB-5ms column). The oven temperature is programmed to ramp from an initial temperature (e.g., $50\text{ }^\circ\text{C}$) to a final temperature (e.g., $250\text{ }^\circ\text{C}$) to ensure separation from any impurities. The separated compound then enters the ion source of the mass spectrometer, which is operated in electron

ionization (EI) mode, typically at 70 eV. The mass analyzer scans a mass-to-charge (m/z) range of approximately 40-400 amu.

Visualization of Spectroscopic Analysis

The following diagram illustrates the workflow for the structural elucidation of **3-iodoanisole** using the described spectroscopic techniques.



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Caption: Workflow of **3-iodoanisole** structural analysis.

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References

- 1. 3-Iodoanisole, CAS No. 766-85-8 - iChemical [ichemical.com]

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